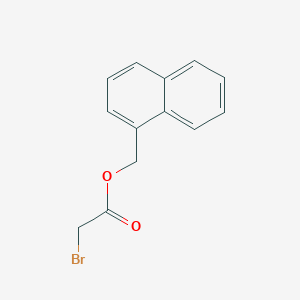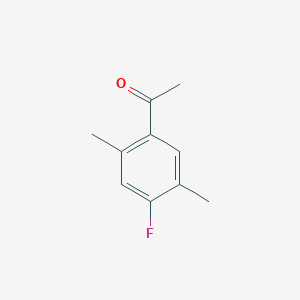
2',5'-Dimethyl-4'-fluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho and meta positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-4’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the use of fluorobenzoyl chloride and methyl tertiary butyl ether in a reaction vessel containing magnesium chips and ethyl alcohol. The mixture is refluxed, and sulfuric acid is added dropwise under cooling conditions to obtain the final product .
Industrial Production Methods
Industrial production of 2’,5’-Dimethyl-4’-fluoroacetophenone often employs large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2’,5’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2’,5’-Dimethyl-4’-fluorobenzoic acid.
Reduction: 2’,5’-Dimethyl-4’-fluoro-1-phenylethanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2’,5’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2’,5’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,5’-Dimethylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.
4’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,4’-Dimethyl-4’-fluoroacetophenone: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2’,5’-Dimethyl-4’-fluoroacetophenone is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in selective organic transformations and specialized applications .
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-(4-fluoro-2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,1-3H3 |
InChI-Schlüssel |
WGNKIOLXHLHWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)

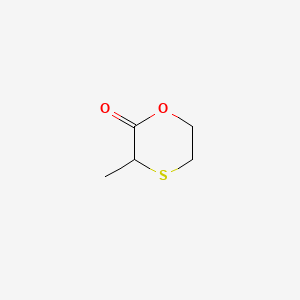
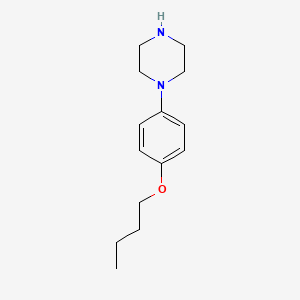
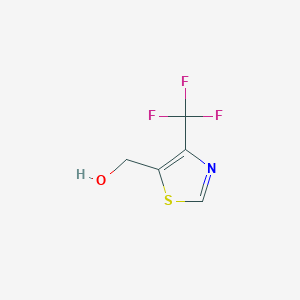
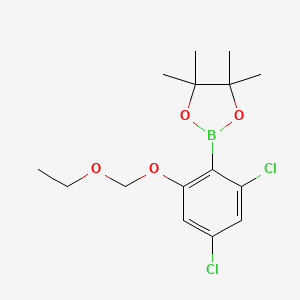
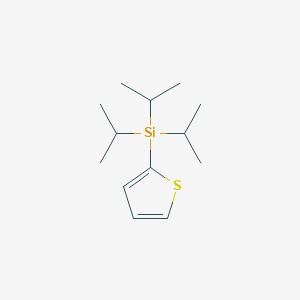
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
